molecular formula C7H6N4O2 B12340578 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B12340578
M. Wt: 178.15 g/mol
InChI Key: LTWKKRHJWFPPSU-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ringThe presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method utilizes enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction . This eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The microwave-assisted synthesis is particularly advantageous for industrial applications due to its rapid reaction times and high yields . Additionally, the use of metal-free protocols and environmentally benign conditions makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include halogenated derivatives, reduced amines, and oxidized carboxylic acids .

Scientific Research Applications

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-3-1-2-4(6(12)13)11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWKKRHJWFPPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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